molecular formula C25H27N7O2 B2794003 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one CAS No. 946285-51-4

1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one

Cat. No.: B2794003
CAS No.: 946285-51-4
M. Wt: 457.538
InChI Key: CKACKMMHUVTKSK-UHFFFAOYSA-N
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Description

1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenylpropanoyl piperazine moiety, and a triazolopyrimidine core

Preparation Methods

The synthesis of 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The ethoxyphenyl and phenylpropanoyl piperazine groups are then introduced through substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using water or aqueous acids/bases.

Scientific Research Applications

1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

When compared to other similar compounds, 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one stands out due to its unique structural features and potential applications. Similar compounds include:

    Trazodone: A related compound with antidepressant properties.

    Other triazolopyrimidines: Compounds with similar core structures but different substituents, leading to varied biological activities and applications.

This compound’s uniqueness lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-2-34-21-11-9-20(10-12-21)32-25-23(28-29-32)24(26-18-27-25)31-16-14-30(15-17-31)22(33)13-8-19-6-4-3-5-7-19/h3-7,9-12,18H,2,8,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKACKMMHUVTKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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